acetic acid;yttrium;hydrate

Description

Significance in Advanced Materials Science and Inorganic Chemistry

Yttrium acetate (B1210297) hydrate (B1144303) serves as a vital precursor in the synthesis of a wide array of advanced materials. americanelements.com Its primary significance lies in its ability to decompose upon heating to form yttrium oxide (Y₂O₃), a highly stable and valuable ceramic material. americanelements.comresearchgate.net This thermal decomposition property makes yttrium acetate hydrate an excellent starting material for producing high-purity yttrium oxide powders, thin films, and nanoparticles. americanelements.comresearchgate.net These materials, in turn, find applications in electronic ceramics, phosphors for displays, and as components in high-temperature superconductors. cymitquimica.comchemicalbook.com

In inorganic chemistry, yttrium acetate hydrate is utilized in the synthesis of other yttrium-containing compounds and coordination polymers. Its solubility in various solvents allows for its use in solution-based synthetic routes, providing a versatile platform for creating complex inorganic architectures. cymitquimica.comechemi.com The study of its decomposition and reactivity provides valuable insights into the fundamental principles of solid-state chemistry and materials transformation. researchgate.net

Current Research Trajectories and Contemporary Relevance

Contemporary research on yttrium acetate hydrate is focused on several key areas. One major trajectory involves optimizing the synthesis of nanostructured yttrium oxide from yttrium acetate hydrate. This includes controlling the size, shape, and morphology of the resulting oxide particles to enhance their performance in specific applications. Researchers are also investigating the thermal decomposition mechanism of yttrium acetate hydrate in detail to gain precise control over the final product's properties. researchgate.net

Another area of active research is the use of yttrium acetate hydrate in the development of novel functional materials. This includes its application in the synthesis of mixed-metal oxides and garnets, which exhibit interesting magnetic and optical properties. chemicalbook.com Furthermore, there is growing interest in the coordination chemistry of yttrium with various organic ligands, with yttrium acetate hydrate often serving as a convenient starting material for these investigations. sigmaaldrich.com The development of new yttrium coordination compounds is driven by the potential for applications in catalysis, and biomedical imaging. escholarship.orgosti.gov

Data Tables

Chemical and Physical Properties of Yttrium Acetate Hydrate

| Property | Value | Reference |

| Molecular Formula | C₆H₉O₆Y · xH₂O | americanelements.com |

| Molecular Weight (Anhydrous) | 266.04 g/mol | sigmaaldrich.com |

| Appearance | White crystalline powder | americanelements.comprochemonline.com |

| IUPAC Name | yttrium(3+);triacetate;hydrate | nih.gov |

| Water Solubility | Moderately soluble | americanelements.com |

| Thermal Decomposition | Decomposes to yttrium oxide upon heating | americanelements.com |

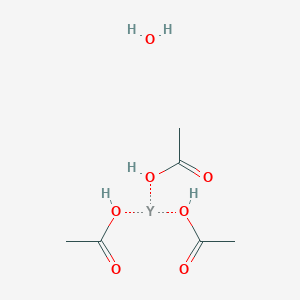

Structure

2D Structure

Properties

Molecular Formula |

C6H14O7Y |

|---|---|

Molecular Weight |

287.08 g/mol |

IUPAC Name |

acetic acid;yttrium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

InChI Key |

FZZMTEUKBRQMDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Y] |

Origin of Product |

United States |

Synthesis Methodologies and Process Engineering

Solution-Based Preparative Routes

Solution-based methods are widely employed for the synthesis of yttrium acetate (B1210297) hydrate (B1144303) and its derivatives, offering excellent control over purity and particle characteristics.

Aqueous Precipitation Techniques

Aqueous precipitation is a common and straightforward method for producing yttrium compounds. In a typical procedure for creating yttria-stabilized zirconia (YSZ) nanoparticles, yttrium (III) acetate tetrahydrate is dissolved in diluted acetic acid along with zirconium (IV) acetate hydroxide (B78521). scielo.br This solution is then introduced into an aqueous solution of oxalic acid, leading to the formation of a white colloidal solution. scielo.br To facilitate precipitation, the pH is adjusted to 9-10 by adding a concentrated ammonia (B1221849) solution. scielo.brscielo.br The resulting precipitate is then filtered, washed, and dried to obtain the desired nanoparticles. scielo.br

This co-precipitation method is valued for its ability to produce nanoparticles with uniform size and distribution. scielo.br For instance, YSZ nanoparticles synthesized through this route have shown an average particle size of approximately 17 nm. scielo.br

Sol-Gel Synthesis Protocols

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). Yttrium acetate hydrate is a frequently used precursor in sol-gel synthesis due to its solubility. researchgate.net

In one application, yttrium acetate tetrahydrate is dissolved in a mixture of 2-methoxyethanol (B45455) and 2-aminoethanol. scirp.org This solution is then mixed with a copper acetate solution to form a sol, which is subsequently spin-coated onto a substrate and annealed to create CuYO₂ thin films. scirp.org The final properties of the material are highly dependent on the annealing temperature. scirp.org

Another example involves the synthesis of yttrium aluminum garnet (YAG). While the cross-reactivity of aluminum and yttrium precursors can be challenging, researchers have successfully synthesized single-phased YAG using yttrium acetate hydrate and aluminum tri-sec-butoxide. researchgate.net In a recent study, Y₂O₃ insulators were fabricated via a sol-gel process using yttrium(III) acetate hydrate as a precursor. mdpi.comnih.gov The resulting films showed uniform and flat surface morphology with minimal defects. mdpi.comnih.gov

Table 1: Sol-Gel Synthesis Parameters for Y₂O₃ Insulators

| Parameter | Value | Reference |

| Precursor | Yttrium(III) acetate hydrate | mdpi.comnih.gov |

| Solvent | 2-methoxymethanol | mdpi.com |

| Stabilizer | Ethanolamine | mdpi.com |

| Precursor Concentration | 0.20 M | mdpi.com |

| Post-treatment | UV/ozone irradiation or high-temperature annealing | mdpi.comnih.gov |

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures. These techniques are particularly useful for synthesizing crystalline materials. Yttrium acetate's solubility and relatively low decomposition temperature make it an attractive precursor for these methods.

For instance, yttrium-doped zinc oxide (YZO) nanobolts have been synthesized via a simple hydrothermal-precipitation method. jmst.org In this process, yttrium acetate hydrate is used as the dopant source in an aqueous solution containing zinc nitrate (B79036) hexahydrate and hexamethylenetetramine, heated in an autoclave. jmst.org

In a solvothermal decomposition method for synthesizing yttrium oxide nanoparticles, yttrium acetate is dissolved in oleylamine (B85491) and heated under vacuum. pubcompare.ai Similarly, a glycothermal method, using 1,2-propanediol as the solvent at 300°C, has been employed to produce nanocrystalline yttrium oxide with a small crystallite size and large surface area. Another glycothermal approach for synthesizing yttrium aluminum garnet (YAG) involves the reaction of yttrium acetate and aluminum isopropoxide in 1,4-butanediol (B3395766) at 300°C, yielding crystalline nanoparticles. researchgate.net

Controlled Crystallization from Solution

Controlled crystallization from solution is a fundamental technique for obtaining high-purity crystalline solids. For yttrium acetate hydrate, a common method involves dissolving yttrium oxide in a 50% acetic acid solution with heating. After the oxide is fully dissolved, the solution is concentrated by distillation on a water bath. Upon cooling, crystals of yttrium acetate tetrahydrate precipitate and can be collected by filtration. For higher purity, recrystallization from acetic acid can be performed.

Direct Reaction and Solid-State Pathways

The ceramic method is a classic solid-state synthesis technique that involves heating two non-volatile solids together to induce a reaction. uobabylon.edu.iq While effective, this method often requires high temperatures. uobabylon.edu.iq For instance, the synthesis of yttrium trifluoroacetate (B77799) can be achieved by reacting yttrium acetate hydrate with trifluoroacetic acid. Another direct synthesis involves the reaction of yttrium oxide with acetic acid to form yttrium acetate.

Advanced Synthetic Modifications

Advanced synthetic modifications aim to refine the properties of the final product. One such approach involves the chemical modification of precursors in sol-gel synthesis. For example, in the synthesis of titania-doped yttria-stabilized zirconia (Ti-doped YSZ), both zirconium and titanium alkoxide precursors are modified with acetic acid. researchgate.net This modification, which involves the use of yttrium acetate hydrate, helps to control the hydrolysis and condensation reactions, preventing precipitation and leading to homogeneous gels. researchgate.net

Another advanced application is the synthesis of upconversion nanoparticles. In a typical synthesis of sodium yttrium fluoride (B91410) (NaYF₄) nanoparticles, yttrium acetate is mixed with oleic acid and 1-octadecene (B91540) and heated to form an yttrium oleate (B1233923) complex. This is then reacted with ammonium (B1175870) fluoride and sodium hydroxide in methanol (B129727) at a modest temperature to produce NaYF₄ nanoparticles with controlled size and crystallinity.

Auto-Combustion Reaction Variants

Auto-combustion synthesis is a method known for producing fine, homogeneous ceramic powders. The process utilizes a self-sustaining, exothermic reaction between an oxidizer (typically a metal salt) and an organic fuel. Yttrium acetate itself can be a key precursor in these reactions.

In one modified auto-combustion method, YBa2Cu3O7-δ superconductor powder was synthesized using stoichiometric amounts of yttrium acetate with barium and copper nitrate. researchgate.net This process variation notably omits the addition of a separate organic fuel, relying on the components within the precursor gel to ignite. researchgate.net The reaction transforms the gel into a dark ash through an intense, self-ignited exothermic process, which is then calcined at 900°C. researchgate.net

Another variant is the sol-gel auto-combustion process, which has been employed to create Yttrium Aluminum Garnet (YAG:Eu) phosphors. In this approach, yttrium acetate tetrahydrate serves as the yttrium precursor, combined with aluminum sec-butoxide. ingentaconnect.com The solution is heated to form a gel, which, upon rapid heating to 500°C, undergoes an auto-combustion event, yielding a fluffy precursor powder. ingentaconnect.com This method highlights the dual role of certain reagents, such as triethanolamine (B1662121), which acts as both a chelating agent and a fuel for the combustion. ingentaconnect.com The thermal decomposition of yttrium acetate hydrate in such processes is an endothermic transformation that typically occurs between 350 and 900°C, initiated by the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.net

Table 1: Comparison of Auto-Combustion Synthesis Variants Involving Yttrium Acetate

| Product | Yttrium Precursor | Other Precursors | Fuel/Chelating Agent | Process Details | Reference |

|---|---|---|---|---|---|

| YBa₂Cu₃O₇-δ | Yttrium Acetate | Barium Nitrate, Copper Nitrate | None (self-ignited) | Precursor gel transforms to ash via exothermic reaction; calcination at 900°C. | researchgate.net |

| Y₃Al₅O₁₂:Eu³⁺ (YAG:Eu) | Yttrium Acetate Tetrahydrate | Aluminum sec-butoxide, Europium Nitrate | Triethanolamine | Sol-gel transforms to gel at 80°C; auto-combustion at 500°C; calcination at 900-1500°C. | ingentaconnect.com |

Fluorolytic Sol-Gel Routes for Analogues

The fluorolytic sol-gel route is a versatile method for producing nanoscopic metal fluorides and oxide fluorides with tunable compositions. rsc.org This technique has been successfully applied to synthesize yttrium acetate analogues, specifically yttrium acetate fluorides (Y(CH₃COO)₃₋zFz) and yttrium oxide fluorides (YO(₃₋z)/₂Fz). rsc.org

The synthesis begins with a suitable precursor, where yttrium acetate is preferred over yttrium oxide due to its superior solubility in organic solvents, a crucial condition for forming monodisperse nanoscopic sols. rsc.org The process involves reacting yttrium acetate with hydrofluoric acid (HF) in a methanolic solution. rsc.org This approach allows for precise control over the degree of fluorination by adjusting the molar ratio of yttrium to fluorine. rsc.org The resulting products are nanoscopic, and subsequent thermal treatment can be used to remove organic residues. rsc.org Studies show that for both yttrium acetate fluorides and yttrium oxide fluorides, using one equivalent of fluorine (where z=1) leads to the formation of well-defined, crystalline matrices, such as Y(CH₃COO)₂F. rsc.org

Influence of Precursor Selection and Reaction Parameters

The properties of the final material derived from yttrium acetate hydrate are highly dependent on the initial selection of precursors and the precise control of reaction conditions.

Role of Solvent Systems and Their Impact on Yield and Purity

The choice of solvent is critical in the synthesis of yttrium-based materials as it affects precursor solubility, reaction kinetics, and the morphology of the final product. Yttrium acetate hydrate is a versatile precursor due to its solubility in water and various organic solvents. sigmaaldrich.comamericanelements.com

In sol-gel processes, solvents like 2-methoxymethanol are used to dissolve yttrium acetate hydrate to create precursor solutions for fabricating Y₂O₃ insulator films. mdpi.com For the synthesis of nanoparticles, solvent systems can be more complex. One method involves dissolving yttrium acetate hydrate in a mixture of oleic acid and 1-octadecene. pubcompare.ai In another approach, a solvothermal decomposition method uses oleylamine as the solvent to produce Y₂O₃ nanoparticles. nih.gov The use of ethanol (B145695) as a co-solvent has been shown to significantly impact reaction rates and yields. In the synthesis of radiolabeled compounds, adding ethanol to the reaction mixture can accelerate the complexation process at room temperature. nih.gov However, the concentration of the co-solvent must be optimized, as higher concentrations can sometimes lead to a slight decrease in the completeness of the reaction. nih.gov

Table 2: Effect of Ethanol Concentration on Radiochemical Yield at Ambient Temperature

| Ethanol Content (vol. %) | Reaction Time (min) | Radiochemical Yield (%) | Reference |

|---|---|---|---|

| 40 | 1 | 80.5 ± 2.1 | nih.gov |

| 40 | 10 | 99.5 ± 0.5 | nih.gov |

| 40 | 30 | 99.8 ± 0.2 | nih.gov |

| 80 | 1 | 94.8 ± 0.5 | nih.gov |

| 80 | 10 | 96.9 ± 1.1 | nih.gov |

| 80 | 30 | 97.7 ± 1.5 | nih.gov |

Impact of Chelating and Stabilizing Agents on Reaction Outcomes

Chelating and stabilizing agents are instrumental in controlling the hydrolysis and condensation reactions during synthesis, preventing precipitation and influencing the structure of the final product. researchgate.net These agents form stable complexes with the yttrium cation, modifying its reactivity.

In sol-gel systems, small organic molecules like citric acid and ethylenediaminetetraacetic acid (EDTA) are common chelating agents that can significantly alter the hydrolysis equilibrium of the metal ions. rsc.org For instance, in the sol-gel combustion synthesis of YAG:Eu phosphors from yttrium acetate, triethanolamine serves as a chelating agent to form a stable gel before combustion. ingentaconnect.com Acetic acid itself can function as a chelating agent. When used with metal alkoxide precursors, it forms chelating and bridging acetates that slow down hydrolysis and prevent the formation of precipitates, facilitating the creation of homogeneous gels. researchgate.net

In nanoparticle synthesis, long-chain molecules often act as stabilizing or capping agents. Oleic acid and oleylamine are widely used to control particle growth and prevent aggregation, for example, in the synthesis of NaYF₄ and Y₂O₃ nanoparticles from yttrium acetate precursors. pubcompare.ainih.gov More complex, specifically designed bifunctional chelating agents based on diethylenetriaminepentaacetic acid (DTPA) have also been synthesized to form stable, 1:1 chelates with yttrium(III). nih.govcapes.gov.br

Strategies for Controlling Particle Morphology and Size Distribution

The morphology and size of particles synthesized from yttrium acetate hydrate are governed by a range of reaction parameters. Precise control over these factors is essential for tailoring the material's properties for specific applications.

Key parameters influencing particle characteristics include pH, precursor concentration, reaction temperature, and the choice of solvent or stabilizing agent. nii.ac.jp In hydrothermal methods, adjusting the initial pH of the reaction solution is a primary strategy for controlling morphology. nii.ac.jpmdpi.com High pH values generally lead to a higher nucleation rate, which favors the formation of smaller particles. nii.ac.jp Similarly, decreasing the initial concentration of the yttrium precursor can also result in smaller product sizes. nii.ac.jp

The solvent system and capping agents play a direct role in shaping the nanoparticles. For example, Y₂O₃ nanoparticles with a novel square platelet morphology have been synthesized by using yttrium acetate in an oleylamine solvent. nih.gov The evolution of spherical nanoparticles into nanorods has also been observed in long-chain alkylamine solvents, a process driven by oriented attachment. nih.gov In sol-gel routes, controlling the hydrolysis rate via pH adjustment (e.g., pH 3–5) can be used to achieve particle sizes below 50 nm.

Table 3: Influence of Synthesis Parameters on Particle Morphology and Size

| Parameter | Effect | Resulting Morphology/Size | Reference |

|---|---|---|---|

| pH | Increasing pH leads to more nuclei and suppressed growth. | Smaller particles; controls shape (e.g., rods, flakes). | nii.ac.jp |

| Precursor Concentration | Decreasing initial concentration leads to smaller products. | Smaller particle size (e.g., nanowires with ~50 nm diameter). | nii.ac.jp |

| Solvent/Stabilizer | Solvent choice (e.g., oleylamine) and capping agents direct particle shape and growth. | Specific morphologies like square platelets or nanorods. | nih.gov |

| Synthesis Route | Sol-gel routes with soluble precursors promote uniform particles. | Monodisperse nanoscopic sols. | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations

Crystallographic studies are essential for determining the precise three-dimensional atomic arrangement of yttrium acetate (B1210297) hydrate (B1144303). Techniques such as single-crystal and powder X-ray diffraction reveal details about the crystal system, phase purity, and the influence of hydration on the material's structure.

Single-Crystal X-ray Diffraction Analysis of Hydrate Forms

Single-crystal X-ray diffraction (SCXRD) has been instrumental in resolving the complex structures of yttrium acetate hydrate. Current time information in Bangalore, IN. Research has identified at least two distinct crystalline forms, both belonging to the triclinic crystal system. One well-characterized form is yttrium acetate tetrahydrate, Y(CH₃CO₂)₃·4H₂O. Current time information in Bangalore, IN. Its structure features a dimeric arrangement where two yttrium atoms are linked by bridging acetate groups. Current time information in Bangalore, IN. Each yttrium atom exhibits a nine-fold coordination, bonded to oxygen atoms from two chelating acetate groups, two bridging acetates, and two water molecules. Current time information in Bangalore, IN. The crystal water molecules that are not directly coordinated to the metal center form hydrogen bonds, linking the layers together. Current time information in Bangalore, IN.

A second, distinct triclinic structure has also been reported, highlighting the compound's structural diversity, which may arise from different hydration states or polymorphism. Current time information in Bangalore, IN. The yttrium(III) ion's high affinity for water, typically resulting in a hydration number of eight in aqueous solutions with a mean Y-O bond distance of 2.365(5) Å, underlies the formation of these stable, multifaceted hydrate crystals. rsc.org

Table 1: Comparative Crystallographic Data for Yttrium Acetate Hydrate Forms

| Parameter | Y(CH₃CO₂)₃·4H₂O | Alternative Hydrate Form |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P1̄ | P1 |

| a (Å) | 8.867 | 10.790(2) |

| b (Å) | 9.368 | 9.395(3) |

| c (Å) | 10.587 | 8.941(3) |

| **α (°) ** | 90.30 | 60.98(2) |

| **β (°) ** | 115.65 | 88.50(2) |

| **γ (°) ** | 119.11 | 62.31(2) |

Data sourced from ResearchGate. Current time information in Bangalore, IN.

Powder X-ray Diffraction (XRD) Profiling for Phase Identification and Crystalline States

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of materials. In the context of yttrium acetate hydrate, it is frequently employed to characterize the products derived from it, such as yttrium-doped metal oxides or metal-organic frameworks. nanoshel.comresearchgate.net For instance, PXRD is used to confirm the formation of desired crystalline structures or to identify amorphous states in materials synthesized using yttrium acetate hydrate as a precursor. researchgate.netgovinfo.gov While PXRD patterns are crucial for verifying the phase composition of final products, specific, indexed powder patterns for the yttrium acetate hydrate precursor itself are not extensively detailed in the surveyed literature. researchgate.netresearchgate.netgovinfo.gov The technique's primary application in this area remains the structural analysis of derivative materials. nanoshel.com

Analysis of Hydration States and Their Influence on Crystal Systems

The degree of hydration has a profound effect on the crystal structure of yttrium acetate. The existence of a stable tetrahydrate, Y(CH₃CO₂)₃·4H₂O, is well-established. Current time information in Bangalore, IN.researchgate.net However, structural studies have revealed that different hydration levels or packing arrangements can lead to the formation of multiple polymorphs, even within the same triclinic crystal system. Current time information in Bangalore, IN. The single-crystal X-ray diffraction data show two different triclinic cells, which points to at least two different solid-state structures for the hydrated compound. Current time information in Bangalore, IN. This structural variability is rooted in the yttrium ion's strong tendency to coordinate with water molecules, a property also observed in aqueous solutions where it maintains a primary hydration sphere. rsc.org The thermal decomposition process of the tetrahydrate, which has been studied in detail, also underscores the significant role of water molecules in the compound's stability and transformation pathways.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the chemical bonding and molecular structure of yttrium acetate hydrate. These methods are particularly useful for characterizing the coordination environment of the acetate ligands and the status of water molecules within the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Water Content

FTIR spectroscopy is a powerful tool for probing the functional groups present in yttrium acetate hydrate. Current time information in Bangalore, IN. The FTIR spectrum can be analyzed in distinct regions to identify vibrations associated with water molecules and the acetate ligands. scielo.br The high-energy region features a broad band around 3400 cm⁻¹, which corresponds to the O-H stretching vibrations of the water molecules of hydration. scielo.br Stretching vibrations of C-H bonds in the methyl groups of the acetate ligands are observed around 2935 cm⁻¹. scielo.br

The lower energy side of the spectrum contains characteristic bands for the acetate ligand. The coordination of the acetate groups to the yttrium ion can be inferred from the positions of the carboxylate stretching frequencies. Additionally, bands corresponding to the rocking of the CH₃ groups appear around 1000 cm⁻¹. scielo.br FTIR is also used to monitor the chemical transformations during the thermal decomposition of yttrium acetate tetrahydrate, confirming changes in ligand coordination and the loss of water.

Table 2: Characteristic FTIR Bands for Yttrium Acetate Tetrahydrate (Y(CH₃CO₂)₃·4H₂O)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | ν(O-H) stretching of water molecules |

| ~2935 | ν(C-H) stretching of methyl groups |

| ~1000 | ρ(CH₃) rocking of methyl groups |

Data sourced from ResearchGate. scielo.br

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FTIR by providing information on the molecular vibrations of the compound. It is particularly sensitive to the vibrations of the Y-O bonds and the skeletal modes of the acetate ligands. While it is a valuable technique for validating the formation of products from yttrium acetate hydrate precursors, such as yttria-stabilized zirconia, specific Raman spectroscopic studies focused solely on the yttrium acetate hydrate compound are not widely reported in the reviewed literature. researchgate.net The technique's utility is demonstrated in the characterization of materials derived from it, where it helps confirm phase formation and structural properties.

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| Acetic acid;yttrium;hydrate | C₆H₉O₆Y·xH₂O |

| Yttrium Acetate Hydrate | Y(CH₃CO₂)₃·xH₂O |

| Yttrium Acetate Tetrahydrate | Y(CH₃CO₂)₃·4H₂O |

| Yttrium(III) Acetate Hydrate | Y(CH₃COO)₃·xH₂O |

| Yttrium Oxide | Y₂O₃ |

Electronic and Core-Level Spectroscopy

Electronic and core-level spectroscopic techniques are instrumental in probing the chemical state and electronic structure of yttrium acetate hydrate.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to materials derived from yttrium acetate hydrate, XPS provides critical information about the yttrium oxidation state and the chemical nature of the surface.

In studies involving the formation of yttrium-containing thin films and nanomaterials from yttrium acetate hydrate precursors, XPS is routinely used for chemical verification. mdpi.com For instance, in the analysis of yttrium-doped zinc oxide (YZO) prepared using yttrium acetate hydrate, XPS analysis confirmed the presence of yttrium within the zinc oxide lattice. jmst.org The high-resolution spectrum of the Y 3d core level shows distinct peaks whose binding energies are characteristic of the yttrium's chemical environment. A binding energy of approximately 158.2 eV for the Y 3d core level is indicative of yttrium's presence in the +3 oxidation state, as expected. jmst.org

Furthermore, XPS analysis of yttria (Y₂O₃) films fabricated via a sol-gel process using yttrium(III) acetate hydrate revealed that the chemical properties, particularly the oxygen environment, are highly dependent on post-deposition processing like annealing. mdpi.com The spectra can distinguish between lattice oxygen and oxygen vacancies, with the latter being identified as a factor influencing the electrical properties of the films. mdpi.com Calibration of XPS spectra is typically performed by setting the adventitious carbon C 1s peak to a standard binding energy, such as 284.6 eV. csic.es

| Core Level | Binding Energy (eV) | Compound/Matrix | Reference |

|---|---|---|---|

| Y 3d | ~158.2 | Yttrium-Doped Zinc Oxide (YZO) | jmst.org |

| F 1s (F-Y bond) | 684.8 | Yttrium-containing film with fluoride (B91410) | csic.es |

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful tool for determining the local geometric and/or electronic structure around a specific absorbing atom in a material. scispace.com The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the number, type, and distance of neighboring atoms. scispace.comkyoto-u.ac.jp

For yttrium compounds, XAFS studies at the Y K-edge can elucidate the coordination environment of the Y³⁺ ion. In aqueous solutions, which are relevant to the "hydrate" aspect of the compound and its solution-based processing, EXAFS studies have shown that the yttrium(III) ion is hydrated by eight water molecules. acs.org The analysis provides precise Y-O bond distances, with a slight asymmetry in their distribution, centered at a mean distance of 2.368(5) Å. acs.org The data also suggest the presence of a second hydration sphere at a Y···O distance of approximately 4.40(4) Å. acs.org

The near-edge spectra (XANES) are also sensitive to the coordination environment. Y K-edge XANES spectra of various yttrium-bearing minerals show distinct features that correlate with the coordination number of the yttrium site. researchgate.net For example, specific absorption features at energies like 17053 eV and 17064 eV, relative to the main absorption peak at 17056 eV, can be used as fingerprints for the local structure around the yttrium atom. researchgate.net

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Coordination Number (1st Shell) | 8 | EXAFS/LAXS | acs.org |

| Y-O Bond Distance (1st Shell) | 2.368(5) Å | EXAFS | acs.org |

| Coordination Number (2nd Shell) | ~16 | LAXS | acs.org |

| Y···O Distance (2nd Shell) | 4.40(4) Å | LAXS | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a versatile technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Solid-state NMR is indispensable for characterizing the atomic-level structure of crystalline and amorphous materials. For inorganic systems like those derived from yttrium acetate, Magic Angle Spinning (MAS) is a crucial technique. nih.gov MAS involves rapidly rotating the sample at an angle of 54.74° with respect to the external magnetic field, which averages out anisotropic interactions that broaden NMR signals in solid samples, thereby significantly improving spectral resolution. nih.govrsc.org

⁸⁹Y is a spin-1/2 nucleus, which simplifies its NMR spectra by eliminating quadrupolar broadening. However, it has a very low gyromagnetic ratio (low-γ), resulting in inherently low sensitivity and low resonance frequencies. rsc.orgrsc.org The development of high-field magnets and sensitivity-enhancement techniques like cross-polarization (CP) and Carr-Purcell-Meiboom-Gill (CPMG) echo trains have made ⁸⁹Y MAS NMR more accessible. rsc.orgrsc.org ⁸⁹Y MAS NMR has been effectively used to monitor the structural evolution during the crystallization of yttrium-containing glasses into ceramics, allowing for the identification of different yttrium-based crystalline phases as they form. rsc.org

Solution-state NMR provides invaluable information about the species present in solution, their structure, and dynamic interactions. For yttrium acetate hydrate, solution NMR can be used to study the interactions between the Y³⁺ cation and the acetate ligands, as well as the role of water molecules.

Studies have utilized ¹³C NMR to investigate the formation of yttrium-acetate adducts in solution. researchgate.net By using isotopically labeled acetate (sodium acetate-[¹³C]), researchers can directly probe the binding of the acetate ligand to the yttrium ion and characterize the resulting complexes in situ. researchgate.net Furthermore, theoretical calculations of the NMR shielding of the Y³⁺ ion in aqueous solution provide a basis for interpreting experimental chemical shifts and understanding the hydration structure. acs.org These studies are fundamental to controlling the speciation during sol-gel synthesis or other solution-based routes that use yttrium acetate hydrate as a precursor.

Solid-State Magic Angle Spinning (MAS) NMR (e.g., 19F, 89Y, 1H) for Structural Insights

Microscopic and Morphological Characterization

The macroscopic properties of materials are often dictated by their microstructure and morphology. Electron microscopy techniques are essential for visualizing the size, shape, and arrangement of particles and grains in materials synthesized from yttrium acetate hydrate.

Techniques such as Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FESEM) have been used to characterize the products of the thermal decomposition of yttrium acetate tetrahydrate, revealing the morphology of intermediate phases and the final yttria product. researchgate.net In the synthesis of yttrium-doped ZnO thin films via spray pyrolysis from yttrium acetate hydrate, FESEM micrographs showed that the film morphology was significantly influenced by the incorporation of yttrium. ucm.es The resulting films consisted of well-defined hexagonal-like grains. ucm.es Similarly, yttria (Y₂O₃) films prepared from yttrium acetate hydrate precursors have been analyzed by FESEM and Scanning Probe Microscopy (SPM) to assess their surface morphology and thickness. mdpi.com The ability to control morphology is critical; for example, different solvothermal decomposition methods using yttrium acetate can yield Y₂O₃ nanoparticles with distinct shapes, such as square platelets or spheres. pubcompare.ai

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface features and morphology of yttrium acetate hydrate particles. Studies have utilized SEM to characterize the compound in various forms, from as-synthesized powders to components in more complex structures.

For instance, in the context of synthesizing yttrium-doped zinc oxide (YZO), SEM analysis of the precursor materials, including yttrium acetate hydrate, is crucial. jmst.org When used to create YZO nanobolts, the resulting structures were observed to be hexagonally faceted, approximately 400 nm in length and 900 nm in width. jmst.org In another study focused on the thermal decomposition of yttrium acetate tetrahydrate, SEM was employed to characterize the intermediates and final products, revealing changes in morphology throughout the process. researchgate.net The analysis of yttrium-doped manganese selenide (B1212193) thin films, which use yttrium acetate as a dopant source, showed that the addition of yttrium altered the microstructure from a smooth, dense layer to an agglomeration of particles with no defined shape, though still dense. physicsaccess.com

The morphology of materials derived from yttrium acetate hydrate can be influenced by the synthesis method. For example, when used in the preparation of Y2O3 films, SEM images revealed the effect of different precursors and annealing conditions on the film's surface morphology. mdpi.com

Table 1: SEM-Observed Morphologies Involving Yttrium Acetate Hydrate

| Derived Material | Observed Morphology | Approximate Dimensions |

|---|---|---|

| Yttrium-Doped Zinc Oxide (YZO) Nanobolts | Hexagonally faceted nanobolts | Length: ~400 nm, Width: ~900 nm jmst.org |

| Yttrium-Doped Manganese Selenide (MnSe) | Agglomerated, dense, no defined shape | Not specified physicsaccess.com |

| Y2O3 Films | Dependent on precursor and annealing conditions | Not specified mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis and Particle Size

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed examination of the internal structure, crystallinity, and particle size of materials at the nanoscale.

When yttrium acetate hydrate is used as a precursor for yttrium aluminum garnet (YAG) nanoparticles via a solvothermal method, TEM images have shown spherical and homogenous particles with a primary size of about 27 nm. scispace.com In the synthesis of YF3 nanoparticles, TEM analysis revealed monodisperse nanoparticles with a hydrodynamic diameter of 7.5 nm when the reaction was carried out at 5°C. csic.es At a higher temperature of 100°C, the nanoparticles self-assembled into larger supraparticles of around 80 nm. csic.es

High-resolution TEM (HR-TEM) provides even more detailed structural information. In the study of YZO nanobolts, HR-TEM images showed uniform lattice fringes with no visible defects or dislocations, confirming their high crystal quality. jmst.org Similarly, for yttria-stabilized zirconia nanoparticles synthesized using yttrium acetate tetrahydrate, TEM analysis confirmed the nanometer size of the synthesized particles. scielo.br

Table 2: TEM-Determined Particle Sizes for Materials Derived from Yttrium Acetate Hydrate

| Derived Material | Synthesis Method | Particle/Feature Size |

|---|---|---|

| Yttrium Aluminum Garnet (YAG) | Solvothermal | ~27 nm (spherical particles) scispace.com |

| Yttrium Fluoride (YF3) | Hydrothermal (5°C) | 7.5 nm (monodisperse nanoparticles) csic.es |

| Yttrium Fluoride (YF3) | Hydrothermal (100°C) | ~80 nm (supraparticles) csic.es |

| Yttria-Stabilized Zirconia | Co-precipitation | Nanometer range scielo.br |

Elemental and Compositional Analysis Techniques

Determining the elemental composition, purity, and stoichiometry of yttrium acetate hydrate is essential for its use as a precursor. Techniques such as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and combustion analysis are standard methods for these assessments.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Purity and Stoichiometry

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique used to determine the elemental composition and purity of materials. In the context of yttrium acetate hydrate, it can verify the yttrium content and detect trace metallic impurities.

While direct ICP-OES data for yttrium acetate hydrate is not detailed in the provided search results, its application is evident in the analysis of materials synthesized from it. For example, in the synthesis of Nd:YAG, ICP-OES was used to confirm that the composition corresponded to the stoichiometric ratio of Y/Al, which was approximately 0.6±0.06. researchgate.net Commercial suppliers of high-purity yttrium acetate hydrate often provide purity specifications, such as 99.9% or 99.99%, which are typically verified using techniques like ICP-OES or the related ICP-MS. prochemonline.com

Combustion Analysis for Organic Content

Combustion analysis is a fundamental technique for determining the amount of carbon, hydrogen, and other elements that are part of the organic component of a compound. For yttrium acetate hydrate (Y(CH₃COO)₃·xH₂O), this method is used to confirm the content of the acetate groups.

The thermal decomposition of yttrium acetate involves the combustion of organic species. researchgate.net In an oxygen atmosphere, this combustion results in an intense exothermic process. researchgate.net Studies on the sol-gel combustion synthesis of YAG powder from yttrium acetate and other precursors investigate the thermal and crystallization behaviors, where the combustion of the organic components plays a key role in the formation of the final product. researchgate.net The process typically begins with the breakdown of the bond between the yttrium cation and the acetate ligand at temperatures between 350-450°C. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Yttrium acetate hydrate |

| Yttrium(III) acetate hydrate |

| Yttrium acetate tetrahydrate |

| Yttrium-doped zinc oxide (YZO) |

| Yttrium-doped manganese selenide (MnSe) |

| Yttrium aluminum garnet (YAG) |

| Yttrium fluoride (YF3) |

| Yttria-stabilized zirconia |

| Yttrium oxide (Y2O3) |

| Neodymium(III) acetate hydrate |

| Erbium acetate hydrate |

| Gadolinium acetate hydrate |

| Yttrium(III) nitrate (B79036) tetrahydrate |

| Yttrium isopropoxide oxide |

| Yttrium(III) tris(isopropoxide) |

| Yttrium(III) trifluoroacetate (B77799) |

| Yttrium(III) chloride |

| Yttrium(III) nitrate |

| Samarium(III) acetate hydrate |

| Europium(III) acetate hydrate |

| Lutetium(III) acetate hydrate |

| Aluminum isopropoxide |

| Aluminum sec-butoxide |

| Triethanolamine (B1662121) |

| Zirconium(IV) acetate hydroxide (B78521) |

| Oxalic acid dehydrate |

| Oleylamine (B85491) |

| Oleic acid |

| 1-Octadecene (B91540) |

| Trifluoroacetic acid |

| 1,4-Butanediol (B3395766) |

| Ethylene (B1197577) glycol |

| Zinc nitrate hexahydrate |

| Hexamethylenetetramine (HMT) |

| Manganese(II) acetate tetrahydrate |

Thermal Decomposition and Reactivity Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of yttrium acetate (B1210297) hydrate (B1144303). researchgate.net These methods provide insights into the temperature-dependent mass loss and associated energy changes, revealing a multi-step decomposition process.

Dehydration Processes and Kinetics of Water Release

The initial stage of heating yttrium acetate hydrate involves the release of its water of hydration. For yttrium acetate tetrahydrate, the loss of crystal water typically occurs before 200°C, with a specific study noting this event at 135°C. mdpi.com The number of water molecules can vary, with one study on yttrium(III) trifluoroacetate (B77799) hydrate showing the release of approximately 3.7 water molecules per yttrium atom.

Ligand Decomposition Pathways and Formation of Intermediate Species (e.g., Carbonates, Hydroxides)

Following dehydration, the acetate ligand begins to decompose. This process is initiated by the breaking of the bond between the yttrium cation and the acetate ligand, starting around 350-450°C. researchgate.net This initial decomposition is characterized by a rapid mass loss and leads to the formation of amorphous intermediate species, including yttrium hydroxide (B78521) and yttrium carbonate. researchgate.net The presence of yttrium carbonate has been confirmed by Fourier-transform infrared spectroscopy (FTIR) at temperatures around 390°C. researchgate.net

The decomposition of these intermediates, such as yttrium hydroxide and yttrium carbonate, proceeds at a slower rate. researchgate.net Yttrium carbonate is known to decompose into yttrium oxycarbonates between 350 and 470°C, which are stable up to 470°C. researchgate.net

Formation of Yttrium Oxide (Y₂O₃) and Other Terminal Phases

The final stage of the thermal decomposition is the formation of the terminal phase, most commonly yttrium oxide (Y₂O₃). researchgate.netamericanelements.comamericanelements.com Yttrium oxycarbonate decomposes in a single step between 500 and 600°C to form yttrium oxide. researchgate.net In some processes, yttrium acetate is converted to yttrium oxide when heated to about 600°C to 700°C. google.com One study demonstrated that after the formation of an intermediate product at 300°C, Y₂O₃ could be directly crystallized at 400°C without the formation of a carbonate oxide phase.

Interactive Data Table: Thermal Decomposition Stages of Yttrium Acetate Hydrate

| Decomposition Stage | Temperature Range (°C) | Key Events | Gaseous Products | Solid Intermediates/Products |

|---|---|---|---|---|

| Dehydration | < 200 | Release of water of hydration | H₂O | Anhydrous Yttrium Acetate |

| Ligand Decomposition | 350 - 450 | Rupture of Y-acetate bond | Acetic acid, CO, CO₂ | Amorphous Yttrium Hydroxide, Yttrium Carbonate |

| Intermediate Decomposition | 350 - 600 | Decomposition of hydroxides and carbonates | CO₂ | Yttrium Oxycarbonate |

Evolved Gas Analysis (EGA) for Gaseous Decomposition Products

Evolved gas analysis (EGA), often coupled with mass spectrometry (EGA-MS) or FTIR (TG-FTIR), identifies the gaseous products released during thermal decomposition. csic.esnih.gov During the decomposition of the acetate ligand, volatile species such as acetic acid, carbon dioxide (CO₂), and carbon monoxide (CO) are formed. researchgate.net The analysis of these evolved gases provides a more detailed understanding of the reaction mechanisms at each decomposition step. csic.es

Influence of Gaseous Atmosphere on Pyrolysis Mechanisms

Studies on related yttrium compounds, such as yttrium trifluoroacetate, show that while the presence of oxygen or water does not affect mass evolution, very low partial pressures of these gases can strongly affect the kinetics and the final particle structure. akjournals.com Furthermore, a humid atmosphere can enhance the decomposition of copper and yttrium salts through hydrolysis. rsc.org

Chemical Stability and Hydrolytic Behavior

Yttrium acetate hydrate is a moderately water-soluble crystalline solid. americanelements.com Its stability is influenced by the presence of water. In aqueous solutions, hydrolysis can occur, leading to the formation of yttrium hydroxide. wikipedia.org This hydrolytic behavior is a key aspect of its chemistry and can be utilized in the synthesis of yttrium compounds. The formation of stable coordination compounds with substances like hydroxy acids and sugars can prevent the precipitation of yttrium hydroxide from solution. wikipedia.org

Ligand Exchange and Coordination Chemistry in Solution

The chemistry of yttrium acetate hydrate in solution is dictated by the coordination environment of the yttrium(III) ion and its propensity for ligand exchange reactions. In aqueous solutions, the yttrium(III) ion is hydrated by eight water molecules. acs.org Studies using extended X-ray absorption fine-structure (EXAFS) and large-angle X-ray scattering (LAXS) have determined the coordination number to be eight, with a mean Y-O bond distance of approximately 2.365-2.368 Å. acs.org These coordinated water molecules can be substituted by other ligands present in the solution.

A significant aspect of yttrium acetate's reactivity in solution is its participation in ligand exchange reactions, particularly with carboxylic acids. When yttrium acetate is dissolved in a solvent like propionic acid, the acetate ligands are exchanged for propionate (B1217596) ligands. csic.esresearchgate.net This exchange can be so complete that the metal propionates become the actual reactive species in the solution, a crucial consideration in the synthesis of materials like YBCO superconductors from precursor solutions. csic.es In systems containing multiple potential ligands, mixed-ligand species can also be formed. csic.es

The acetate ligand itself can coordinate to the yttrium center in several ways, including as a unidentate, bidentate chelating, or bridging ligand, contributing to the formation of polymeric chains in the solid state which can influence its behavior upon dissolution. researchgate.net The yttrium ion in solution can also form stable coordination compounds with other organic molecules such as hydroxy acids or sugars, which can prevent the precipitation of yttrium hydroxide. wikipedia.org Research has also pointed to the formation of ternary adducts with polyaminocarboxylates, highlighting its utility in small molecule capture and activation.

Table 1: Ligand Exchange and Coordination Data for Yttrium Acetate Hydrate

| Aspect | Description | Key Findings | References |

| Hydration in Aqueous Solution | Coordination of Y³⁺ ion by water molecules. | Coordination number: 8; Mean Y-O bond distance: ~2.367 Å. | acs.org |

| Ligand Exchange | Substitution of acetate with other ligands. | Acetate is exchanged for propionate when dissolved in propionic acid. | csic.esresearchgate.net |

| Complex Formation | Interaction with various organic ligands. | Forms stable coordination compounds with hydroxy acids and sugars. | wikipedia.org |

| Adduct Formation | Formation of ternary adducts. | Forms adducts with polyaminocarboxylates. |

Interactions with Solvents and Other Chemical Species

The interactions of yttrium acetate hydrate with various solvents and chemical species are fundamental to its application as a precursor in chemical synthesis. It is a moderately water-soluble crystalline solid. americanelements.com Its solubility and reactivity are highly dependent on the nature of the solvent and the presence of other chemical agents.

Interactions with Solvents: Yttrium acetate hydrate shows variable solubility and reactivity in different solvents. It is soluble in water and other polar solvents. pubcompare.ai In aqueous solutions, the primary interaction is the hydration of the yttrium ion. acs.org In the synthesis of advanced materials, it is often dissolved in organic solvents. For instance, in the preparation of low-fluorine YBCO precursors, it is dissolved in a mixture of methanol (B129727) and propionic acid. csic.es Its solubility in alcoholic solvents like 2-methoxyethanol (B45455) can be significantly enhanced by the addition of stabilizers such as diethylenetriamine (B155796) or ethanolamine. researchgate.netmdpi.com For the synthesis of nanoparticles at high temperatures, it is used in solvents like 1-octadecene (B91540), often in the presence of a capping agent like oleic acid. pubcompare.ai

Interactions with Other Chemical Species: Yttrium acetate hydrate readily reacts with a variety of chemical reagents. In the presence of water, particularly during sol-gel processes, it can undergo hydrolysis to form yttrium hydroxide, which upon heating, decomposes to yttrium oxide. mdpi.com It serves as a starting material for synthesizing other yttrium salts. For example, it reacts with fluorinating agents like trifluoroacetic acid or ammonium (B1175870) fluoride (B91410) to produce yttrium trifluoroacetate or yttrium fluoride, respectively. pubcompare.ai Its use in precursor solutions often involves other chemicals that act as pH modifiers or aids to dissolution, such as ammonia (B1221849). csic.es Strong oxidizing agents are generally considered incompatible with yttrium acetate hydrate. fishersci.com

Table 2: Summary of Interactions with Solvents and Chemical Species

| Interacting Substance | Solvent/Reagent | Type of Interaction | Application/Process | References |

| Water | Solvent | Dissolution and hydration of the Y³⁺ ion. | Aqueous solution preparation. | acs.orgamericanelements.compubcompare.ai |

| Methanol / Propionic Acid | Solvent | Dissolution and ligand exchange. | YBCO superconductor precursor synthesis. | csic.es |

| 2-Methoxyethanol | Solvent | Dissolution, enhanced by stabilizers. | Sol-gel processing for Y₂O₃ films. | researchgate.netmdpi.com |

| 1-Octadecene / Oleic Acid | Solvent / Capping Agent | Suspension/dissolution for high-T synthesis. | Nanoparticle synthesis. | pubcompare.ai |

| Ethanolamine | Stabilizer | Enhances solubility in alcoholic solvents. | Sol-gel processing. | mdpi.com |

| Trifluoroacetic Acid | Reagent | Ligand exchange to form yttrium trifluoroacetate. | Synthesis of fluorinated yttrium compounds. | csic.es |

| Ammonium Fluoride (NH₄F) | Reagent | Reaction to form yttrium fluoride. | Nanoparticle synthesis. | pubcompare.ai |

| Sodium Hydroxide (NaOH) | Reagent | Used as a component in reaction mixtures. | Nanoparticle synthesis. | pubcompare.ai |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For yttrium-containing compounds, DFT calculations are crucial for understanding bonding, stability, and spectroscopic properties.

While comprehensive DFT studies on the bulk crystalline structure of yttrium acetate (B1210297) hydrate (B1144303) are not extensively documented, research on related yttrium complexes in solution and the hydrated yttrium ion provides significant insights into its electronic and bonding characteristics. The Y³⁺ ion is known to be highly hydrated in aqueous solutions. researchgate.net DFT has been employed to study the structural characteristics of the Y(H₂O)₈³⁺ aqua ion, which is believed to exist as a square antiprism in solution. researchgate.netacs.org

DFT studies on the formation of ternary adducts between yttrium(III) polyaminocarboxylate complexes and acetate reveal details about the coordination environment. nih.gov In these systems, acetate typically binds to the yttrium center in a bidentate fashion. nih.gov DFT calculations for a [Y(EDTA)(acetate)]²⁻ adduct show asymmetric bidentate coordination, with two distinct Y-O bond lengths. nih.gov This asymmetric bonding is consistent with the labile capping bond effect observed in such high-coordination number complexes. nih.gov The interaction between the yttrium cation and the acetate ligand is a key feature, and its rupture is the initiating step in the thermal decomposition of the compound. researchgate.net

In materials derived from yttrium acetate, DFT is used to analyze bonding and electronic structure. For instance, in yttrium-doped BaTiO₃, the presence of yttrium leads to significant lattice distortions that can be quantified by DFT calculations of metal-oxygen and metal-metal interatomic distances. nih.gov Similarly, in yttrium-doped carbon nitride, DFT calculations show that yttrium atoms are most stable within the larger pores of the carbon nitride framework, interacting with surrounding nitrogen atoms. rsc.orgrsc.org

| Complex | Bond | Calculated Bond Length (Å) | Coordination Detail |

|---|---|---|---|

| [Y(EDTA)(acetate)]²⁻ | Y-O (axial) | 2.485 | Asymmetric bidentate coordination nih.gov |

| Y-O (planar) | 2.414 |

Computational methods like DFT are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. These calculations can determine vibrational frequencies and modes, which correspond to peaks in experimental spectra. google.com For the hydrated yttrium ion, the DFT-calculated frequency of the Y-O stretching mode for the [Y(OH₂)₈]³⁺ cluster shows satisfactory agreement with experimental Raman spectroscopy data. researchgate.net

Experimental studies have characterized the vibrational spectra of yttrium acetate tetrahydrate. The infrared spectrum shows characteristic stretching vibrations of the C=O molecule from the acetate group. During the formation of yttrium aluminum garnet (YAG) nanoparticles from yttrium acetate, this C=O stretching vibration shifts, indicating that the acetate group has cleaved from the yttrium and formed a new chemical compound. Such experimental observations provide a benchmark for theoretical models. Although direct computational predictions of the full vibrational spectra for solid yttrium acetate hydrate are not widely available, the established methodologies are routinely applied to similar compounds to correlate spectral features with specific molecular motions and bonding configurations. iucr.org

DFT calculations are a powerful tool for investigating the lattice dynamics and structural stability of crystalline materials. By calculating the total energy of a crystal as a function of its volume and atomic positions, researchers can predict stable crystal structures and their elastic properties. researchgate.net For materials derived from yttrium acetate, such as yttrium oxide (Y₂O₃) and yttrium oxyhydrides, DFT has been used to determine the lowest lattice energy structures, which correspond to the most stable atomic arrangements. acs.orgtudelft.nl

First-principles lattice dynamics calculations can yield total and partial phonon density of states (DOS) curves, which describe the vibrational states of the lattice. science.gov For Y₂O₃, these calculations have revealed substantial anharmonicity at elevated temperatures, particularly for phonon modes dominated by the motion of oxygen atoms. science.gov The prediction of the structural properties of Y₂O₃, which is formed upon the thermal decomposition of yttrium acetate hydrate, presents a significant computational challenge. researchgate.net Furthermore, DFT can be used to understand phase transformations; for instance, the introduction of Y³⁺ ions from an acetate precursor into the barium titanate (BT) lattice can cause a structural change from a tetragonal to a cubic phase. acs.org

Prediction of Spectroscopic Signatures and Vibrational Modes

Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of material behavior. This approach is particularly well-suited for studying complex processes like self-assembly and phenomena occurring at interfaces.

In the context of materials synthesized using yttrium acetate hydrate, MD simulations have been used to unravel the mechanisms of nanoparticle self-assembly. amolf.nl For example, in the formation of YF₃ supraparticles, MD simulations have shown that citrate (B86180) and acetate anions, originating from the precursors, adsorb onto the nanoparticle surfaces. amolf.nl These adsorbed ions, along with cations in the solution, can form ionic bridges between nanoparticles, driving their self-assembly into larger, ordered structures. amolf.nl These simulations provide molecular-level observations that explain how surface chemistry, dictated by precursors like yttrium acetate, controls the collective behavior and assembly of nanomaterials. amolf.nl MD simulations are also a valuable tool for studying thermal transport, where they can be used to understand the effect of defects and interfaces on the thermal conductivity of materials. researchgate.net

Quantum Chemical Modeling for Reaction Mechanisms and Catalytic Pathways

Quantum chemical modeling, including DFT, provides detailed insights into reaction mechanisms by mapping out the energy landscapes of chemical transformations. This allows for the identification of transition states and reaction intermediates, clarifying how reactions proceed.

Yttrium acetate is a precursor for various catalysts and is involved in several important chemical reactions. researchgate.net The thermal decomposition of yttrium acetate to form yttria (Y₂O₃) is a key process in materials synthesis. researchgate.net Experimental analysis shows this process begins with the breaking of the bond between the yttrium cation and the acetate ligand at temperatures around 350-450°C. researchgate.net This initial bond-breaking step is a prime candidate for investigation with quantum chemical modeling to determine activation energies and reaction pathways.

In solution, DFT has been used to study the reactivity of yttrium complexes and their ability to activate small molecules. nih.gov Investigations into the formation of ternary adducts of yttrium complexes with acetate and other small molecules have demonstrated the potential for these systems in catalysis. nih.gov In one study, the interaction of a yttrium-EDTA complex with pyruvate (B1213749) led to an unexpected decarboxylation to form acetic acid, a reaction pathway that was further elucidated using DFT calculations. nih.gov Additionally, DFT studies have been used to provide theoretical insights into the reactivity of yttrium-containing precursors with water, which is critical for developing processes like atomic layer deposition (ALD) for yttrium oxide thin films. rsc.org

Computational Prediction of Material Properties Derived from Acetic Acid;Yttrium;Hydrate

A significant application of computational chemistry is the prediction of the properties of novel materials before they are synthesized, guiding experimental efforts. Yttrium acetate hydrate serves as a versatile precursor for a wide range of advanced materials, and computational methods are frequently used to predict their functional properties.

For electronic materials, DFT calculations can predict band structures, densities of states, and optical properties. researchgate.net For example, yttrium oxide (Y₂O₃), formed from the decomposition of yttrium acetate, has been studied computationally to determine its electronic and optical properties, with calculations yielding a bulk modulus and band gap that agree well with experimental data. researchgate.net

In the field of photoelectrochemistry, DFT was used to model yttrium-incorporated polymeric carbon nitride, a photoanode material for water splitting. rsc.orgrsc.org The calculations helped to identify the most stable binding configurations of yttrium within the carbon nitride lattice and to understand the resulting electronic band structure, which is crucial for the material's performance. rsc.orgrsc.org Similarly, for next-generation capacitors, DFT has been used to study yttrium-doped barium titanate, synthesized from yttrium acetate. acs.org These studies predict how doping affects the crystal structure, band gap, and ultimately the electrical properties of the ceramic. acs.org

Computational methods can also predict improvements in material stability. In one study, DFT calculations demonstrated that using a thin yttrium acetate layer to passivate the surface of a zinc-magnesium oxide (ZMO) electron transport layer in quantum dot LEDs lowered the system's total energy, indicating that the passivation suppresses the migration of magnesium ions and enhances the device's operational lifetime. researchgate.net

| Material | Computational Method | Predicted Band Gap (eV) | Application |

|---|---|---|---|

| Y₂O₃ | DFT (LDA) | 4.54 | Dielectrics, Host for phosphors researchgate.net |

| Y-doped BaTiO₃ (30% Y) | - | 2.21 | Multilayer Ceramic Capacitors acs.org |

| Y-incorporated Carbon Nitride | DFT | - | Photoanodes for water splitting rsc.orgrsc.org |

Applications in Advanced Functional Materials

Precursors for High-Purity Yttrium-Based Oxides

Yttrium acetate (B1210297) hydrate (B1144303) is a key ingredient in the fabrication of several critical yttrium-based oxides, valued for their unique properties in a range of high-technology applications.

Yttrium Oxide (Y2O3) Synthesis for Optical and Electronic Applications

Yttrium acetate hydrate is a well-established precursor for the synthesis of yttrium oxide (Y2O3) nanoparticles. pubcompare.ai The thermal decomposition of yttrium acetate hydrate leads to the formation of Y2O3, a material with significant applications in optics and electronics. americanelements.com Y2O3 is known for its high dielectric constant and thermal stability, making it a valuable component in the manufacturing of optoelectronic devices and as a host for rare-earth doping in phosphors. mdpi.com

The synthesis process often involves methods like solvothermal decomposition, where yttrium acetate is dissolved in a solvent such as oleylamine (B85491) and heated to produce Y2O3 nanoparticles. pubcompare.ai Another common technique is precipitation, which is a cost-effective method for large-scale industrial production of yttria powder with controlled particle size. mdpi.com The resulting Y2O3 finds use in fluorescent phosphors, computer displays, and as a component in various electronic ceramics. americanelements.com

Yttria-Stabilized Zirconia (YSZ) for Solid Electrolytes and Advanced Ceramics

Yttrium acetate hydrate plays a pivotal role in the production of yttria-stabilized zirconia (YSZ), a ceramic material with exceptional properties. americanelements.com YSZ is created by doping zirconium oxide with yttrium oxide, which stabilizes the zirconia's crystal structure at room temperature. termedia.pl This material is renowned for its high ionic conductivity at elevated temperatures, making it a critical component in solid oxide fuel cells (SOFCs) and oxygen sensors. americanelements.comrsc.org

The synthesis of YSZ using yttrium acetate hydrate can be achieved through various methods, including a polymeric precursor route. In this method, yttrium acetate and a zirconium source, like zirconium acetate, are combined in a solvent to form a precursor solution. mst.edu This solution can then be used to create dense, crack-free YSZ films at relatively low temperatures. mst.edu Another approach involves the sol-gel method, where yttrium acetate is used as the yttria precursor to create a stable zirconia sol. termedia.pl

Yttrium Aluminum Garnet (YAG) in Laser and Phosphor Technologies

Yttrium acetate hydrate is a vital precursor in the synthesis of Yttrium Aluminum Garnet (Y3Al5O12 or YAG), a synthetic crystalline material with significant applications in solid-state lasers and as a host material for phosphors. researchgate.net YAG's importance in these fields stems from its excellent optical and mechanical properties.

The synthesis of YAG from yttrium acetate hydrate can be accomplished through methods like the glycothermal method. This process involves reacting yttrium acetate hydrate and an aluminum precursor, such as aluminum isopropoxide, in a solvent like 1,4-butanediol (B3395766) under heat and pressure. researchgate.net This technique allows for the formation of crystalline YAG nanoparticles at temperatures as low as 300°C. researchgate.net These nanoparticles can then be used to create transparent films for various optical applications. researchgate.net

Yttrium Iron Garnets (YIG) for Microwave Filters

Yttrium acetate hydrate is utilized as a precursor in the synthesis of Yttrium Iron Garnet (Y3Fe5O12 or YIG), a ferrimagnetic material with important applications in microwave technology. nu.edu.ly YIG is particularly valued for its use in microwave filters and other magneto-optical devices due to its unique magnetic properties. wikipedia.org

The synthesis of YIG can be achieved through a sol-gel method where yttrium nitrate (B79036) and iron nitrate are commonly used as the primary precursors. nu.edu.ly While less direct, yttrium acetate can be a starting material for creating the necessary yttrium precursors for these syntheses. The resulting YIG material exhibits a high Verdet constant and a high Q factor in microwave frequencies, making it ideal for these specialized applications. wikipedia.org

Catalysis and Organometallic Transformations

Yttrium acetate hydrate also finds applications in the field of catalysis, contributing to both homogeneous and heterogeneous catalytic systems.

Applications in Homogeneous and Heterogeneous Catalytic Systems

Yttrium acetate hydrate serves as a precursor for the development of catalysts. americanelements.com Its decomposition to yttrium oxide, a stable and basic oxide, allows for its use in various catalytic reactions. americanelements.com Yttrium compounds, derived from precursors like yttrium acetate, are known to act as catalysts for reactions such as ethylene (B1197577) polymerization. americanchemicalsuppliers.com The catalytic activity is often attributed to the nature of the yttrium cation and its coordination environment. Research has explored the use of yttrium acetate in the preparation of catalysts for a range of organic transformations.

Role in Specific Organic Synthesis Reactions (e.g., Biginelli Reaction)

Yttrium(III) acetate hydrate has been identified as an effective catalyst in multicomponent organic reactions, such as the Biginelli reaction. researchgate.net This one-pot cyclocondensation reaction is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-derivatives, which are of significant interest in the pharmaceutical industry. wikipedia.org The use of yttrium acetate hydrate as a catalyst offers advantages over classical methods, including shorter reaction times and improved product yields. researchgate.net Research has shown that in the presence of yttrium(III) acetate hydrate, a variety of aldehydes, β-ketoesters, and urea (B33335) or thiourea (B124793) can be efficiently converted to the corresponding dihydropyrimidinones. researchgate.net

For example, a study demonstrated the synthesis of 3,4-dihydropyrimidin-2(1H)-(thio)one derivatives through a one-pot, three-component condensation of aldehydes, β-ketoesters, and urea/N-methylurea/thiourea using yttrium(III) acetate hydrate as a catalyst. researchgate.net This method proved to be more efficient than the traditional Biginelli approach. researchgate.net While other yttrium salts like yttrium(III) nitrate hexahydrate have also been explored as catalysts for the Biginelli reaction, yttrium acetate hydrate provides a valuable alternative for promoting this important transformation. researchgate.net

Photocatalytic Applications of Derived Materials

Materials derived from yttrium acetate hydrate, particularly yttrium oxide (Y2O3), have shown promise in photocatalysis. Y2O3 nanoparticles, which can be synthesized from yttrium acetate hydrate precursors, are of interest for their ability to degrade organic pollutants. mdpi.comsemanticscholar.org The photocatalytic activity of these materials stems from their electronic structure, which allows for the generation of reactive oxygen species upon irradiation with light. semanticscholar.org

For instance, yttrium oxide nanoparticles synthesized via a green method using plant extracts have demonstrated the ability to degrade Rhodamine B, a common industrial dye. mdpi.comsemanticscholar.org In these studies, the Y2O3 nanoparticles act as a catalyst, facilitating the breakdown of the dye molecules under illumination. semanticscholar.org The efficiency of the photocatalytic process is influenced by factors such as the particle size and morphology of the yttrium oxide, which can be controlled during the synthesis from the yttrium acetate hydrate precursor. nih.gov

Development of Luminescent and Phosphor Materials

Yttrium acetate hydrate is a crucial precursor in the synthesis of a wide array of luminescent materials and phosphors. pubcompare.aipubcompare.ai These materials have applications in technologies such as LEDs, displays, and bioimaging. pubcompare.aiarxiv.org The yttrium-based host lattices, often derived from the acetate, can be doped with various rare-earth elements to produce materials with specific light-emitting properties. arxiv.orgkoreascience.krbeilstein-journals.org

A common application is the synthesis of yttrium oxide (Y2O3) phosphors. For example, europium-doped yttrium oxide (Y2O3:Eu), a red phosphor, can be prepared using yttrium acetate hydrate and europium acetate hydrate as starting materials. koreascience.kr Similarly, yttrium hydroxide-based phosphors doped with europium have been fabricated for use in generating white light. arxiv.orgbeilstein-journals.org The synthesis often involves a wet-chemical route, where the acetate precursors are dissolved and then precipitated to form the desired host material. koreascience.krbeilstein-journals.org

Yttrium acetate hydrate is also used to create more complex host materials like yttrium aluminum gallium garnet (YAGG). csic.es By doping YAGG with elements such as cerium, chromium, and neodymium, researchers have developed nanophosphors with persistent luminescence in both the visible and near-infrared regions, which are promising for bioimaging applications. csic.es The synthesis of these materials often involves techniques like solvothermal reactions or sol-gel methods, where yttrium acetate hydrate serves as the yttrium source. csic.es

Furthermore, yttrium acetate hydrate is a key component in the production of upconversion nanoparticles (UCNPs), such as sodium yttrium fluoride (B91410) (NaYF4). sigmaaldrich.com These nanoparticles can convert lower-energy light (like near-infrared) to higher-energy visible light, a property valuable for in-vivo imaging. sigmaaldrich.com The synthesis typically involves the thermal decomposition of yttrium acetate and other precursors in a high-boiling point solvent. pubcompare.ai

Thin Film Deposition and Coating Technologies

Yttrium acetate hydrate is a valuable precursor for depositing thin films with specific functionalities, including insulating layers and superconducting films. researchgate.netmdpi.comgoogle.com

Yttrium oxide (Y2O3), derived from yttrium acetate hydrate, is a promising high-k dielectric material for use as an insulator in electronic devices. mdpi.comresearchgate.net Its high dielectric constant and thermal stability make it suitable for applications in transistors and capacitors, particularly in the burgeoning field of flexible electronics. semanticscholar.orgmdpi.com

The sol-gel process is a common method for fabricating Y2O3 insulator layers from yttrium acetate hydrate. mdpi.com In this process, a solution of the yttrium precursor is prepared and then deposited onto a substrate, followed by a thermal annealing step to form the yttrium oxide film. mdpi.com Studies have shown that the choice of precursor and annealing conditions can significantly impact the electrical performance of the resulting insulator layer. mdpi.com For instance, research comparing yttrium acetate hydrate with other precursors found that it could be used to create Y2O3 films with desirable insulating properties. mdpi.com Furthermore, techniques like UV/ozone treatment have been explored to enhance the quality of these films at lower processing temperatures, which is crucial for flexible substrates. mdpi.com

Yttria nanolayers deposited via chemical solution deposition (CSD) have also been investigated as insulating layers in high-temperature superconducting coated conductors. acs.org These layers can act as a current flow diverter, improving the performance of the superconductor. acs.org

Yttrium acetate hydrate is a widely used precursor in the fabrication of yttrium barium copper oxide (YBa2Cu3O7-x, or YBCO), a high-temperature superconductor. researchgate.netgoogle.comjkps.or.krbiomall.in Chemical solution deposition (CSD) methods, such as the sol-gel technique, are often employed to create YBCO thin films using yttrium acetate hydrate as the yttrium source, along with barium and copper precursors. researchgate.netjkps.or.kr These methods offer a lower-cost alternative to vacuum-based deposition techniques. jkps.or.kr

The process typically involves dissolving yttrium acetate, barium acetate, and copper acetate in a suitable solvent to form a precursor solution. google.comjkps.or.kr This solution is then coated onto a substrate and subjected to a series of heat treatments to decompose the organic components and crystallize the YBCO phase. jkps.or.krcsic.es The stability of the precursor solution and the control over the final film's stoichiometry and microstructure are critical for achieving good superconducting properties. jkps.or.krnih.gov Researchers have developed various solvent systems and additives to improve the stability and wetting characteristics of the precursor solution. jkps.or.kr

The use of yttrium acetate in fluorine-free precursor solutions is also being explored as an environmentally friendlier alternative to the traditional trifluoroacetate (B77799) (TFA) route for YBCO film fabrication. nih.gov

Fabrication of Insulator Layers for Flexible Electronics

Functional Nanomaterials

Yttrium acetate hydrate is a versatile precursor for the synthesis of a variety of functional nanomaterials, including nanoparticles of yttrium oxide (Y2O3) and other yttrium-based compounds. nih.govpubcompare.aisemanticscholar.org These nanomaterials exhibit unique size- and shape-dependent properties that make them suitable for a range of applications in catalysis, electronics, and biomedicine. semanticscholar.org

The synthesis of yttrium oxide nanoparticles from yttrium acetate hydrate can be achieved through several methods, including solvothermal and hydrothermal techniques. nih.gov In a typical solvothermal synthesis, yttrium acetate is dissolved in a high-boiling point solvent, often in the presence of a capping agent like oleylamine, and heated to induce nucleation and growth of the nanoparticles. nih.govpubcompare.ai By carefully controlling the reaction parameters, such as temperature, time, and solvent composition, it is possible to produce Y2O3 nanoparticles with different morphologies, including spheres, rods, and platelets. nih.gov

These yttrium-based nanomaterials have shown potential in various applications. For example, yttrium oxide nanoparticles are being investigated for use in biological imaging and as a host material for rare-earth dopants in luminescent materials. mdpi.comnih.gov The ability to control the morphology of these nanoparticles is crucial, as it can significantly influence their properties and performance in these applications. nih.gov

Below is a data table summarizing the applications of yttrium acetate hydrate in advanced functional materials:

| Application Area | Specific Use | Derived Material | Key Research Findings |